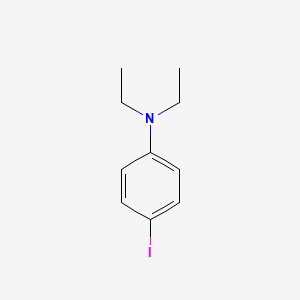

N,N-Diethyl-4-iodoaniline

描述

Significance and Research Context of Iodoaniline Derivatives in Organic Chemistry

Iodoaniline derivatives are a class of aromatic compounds that serve as crucial building blocks in organic synthesis. google.comguidechem.com Their importance stems from the presence of both an amino group and an iodine atom on the aniline (B41778) framework, which imparts unique reactivity. chemimpex.comchemimpex.com The amino group can be readily modified, while the iodine atom, being a good leaving group, facilitates a variety of coupling reactions. ontosight.aimdpi.com

These derivatives are fundamental intermediates in the production of a wide range of valuable products, including dyes, pigments, pharmaceuticals, and agrochemicals. google.comchemimpex.com For instance, ortho-iodoaniline is a precursor for synthesizing certain anticancer agents and other therapeutic drugs. chemimpex.comgoogle.com Para-iodoaniline is utilized in the manufacturing of pesticides and dyes. google.comchemimpex.com The ability of iodoanilines to participate in carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki and Buchwald-Hartwig couplings, makes them indispensable tools for constructing complex molecular architectures. mdpi.comuvic.cathieme-connect.de Research in this area focuses on developing new synthetic methods and catalysts to enhance the efficiency and selectivity of reactions involving these versatile compounds. nih.gov

Scope and Relevance of N,N-Diethyl-4-iodoaniline in Academic Inquiry

This compound, with the chemical formula C10H14IN, is a specific derivative of iodoaniline that has found its niche in synthetic organic chemistry. sigmaaldrich.com The presence of the diethylamino group influences the electronic properties of the aromatic ring and can direct the outcome of chemical reactions.

The primary relevance of this compound lies in its role as a precursor for more complex molecules. The iodine substituent at the para-position makes it an ideal substrate for cross-coupling reactions, allowing for the introduction of various functional groups. This is particularly valuable in the synthesis of novel organic materials and pharmacologically active compounds.

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 57702-49-5 |

| Molecular Formula | C10H14IN |

| Molecular Weight | 275.13 g/mol |

| Melting Point | 29-30 °C |

| IUPAC Name | This compound |

Table 1: Physicochemical Properties of this compound. sigmaaldrich.com

Detailed research findings have demonstrated the utility of this compound in specific synthetic applications. For example, it can be used in palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis. The diethylamino group can also be a target for further chemical modification, adding to the compound's versatility.

Structure

3D Structure

属性

CAS 编号 |

57702-49-5 |

|---|---|

分子式 |

C10H14IN |

分子量 |

275.13 g/mol |

IUPAC 名称 |

N,N-diethyl-4-iodoaniline |

InChI |

InChI=1S/C10H14IN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |

InChI 键 |

MQSLKAHRPPLMAA-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)C1=CC=C(C=C1)I |

产品来源 |

United States |

Synthetic Methodologies for N,n Diethyl 4 Iodoaniline

Established Synthetic Pathways to N,N-Diethyl-4-iodoaniline

Traditional synthetic routes to this compound are well-documented, offering reliable methods for its preparation. These pathways can be broadly categorized into direct iodination of the diethylaniline core and the chemical modification of pre-functionalized precursor molecules.

Iodination Strategies for Diethylaniline Derivatives

The most direct method for synthesizing this compound is through the electrophilic iodination of N,N-diethylaniline. The diethylamino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. Due to steric hindrance from the bulky diethylamino group, the para position is preferentially substituted, leading to the desired product.

Several iodinating agents can be employed for this transformation. A common method involves the use of molecular iodine (I₂) in the presence of a base, such as sodium bicarbonate, to neutralize the hydrogen iodide (HI) byproduct. guidechem.com This approach is analogous to the efficient iodination of the closely related compound, N,N-dimethylaniline. wikipedia.org Other effective iodinating reagents for activated aromatic systems include N-Iodosuccinimide (NIS). organic-chemistry.orgorganic-chemistry.org NIS is often used with a catalytic amount of acid, which can enhance the electrophilicity of the iodine. organic-chemistry.org Furthermore, systems employing silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in conjunction with molecular iodine have been shown to effectively iodinate anilines. nih.gov

| Iodinating Reagent System | Substrate | Key Conditions | Product Selectivity |

| Iodine (I₂) / Sodium Bicarbonate (NaHCO₃) | Aniline (B41778)/N,N-Dialkylanilines | Aqueous medium | Primarily para-iodination guidechem.com |

| N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (cat.) | Activated Arenes | Short reaction times, mild conditions | High regioselectivity for para-isomer organic-chemistry.org |

| Iodine (I₂) / Silver Sulfate (Ag₂SO₄) | Anilines | Ethanol solvent | para-iodination nih.gov |

| Iodine Monochloride (ICl) | Acetanilide (B955) | Glacial acetic acid | High yield of para-iodoacetanilide precursor prepchem.com |

Precursor Compounds and Their Conversion to this compound

An alternative to direct iodination is the synthesis from readily available iodinated precursors. The most common strategy in this category begins with 4-iodoaniline (B139537). This precursor can be converted to this compound through N,N-diethylation. A prominent method for this transformation is reductive amination. wikipedia.orgorganic-chemistry.org This process involves reacting 4-iodoaniline with an ethylating agent like acetaldehyde (B116499) in the presence of a reducing agent. Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) or sodium cyanoborohydride. wikipedia.orgmdma.ch

Another, less common, precursor-based approach is the aromatic Finkelstein reaction. This method would involve starting with a different halogenated derivative, such as N,N-diethyl-4-bromoaniline. The bromo-substituent can be exchanged for an iodo-substituent using an iodide salt, typically sodium iodide, in the presence of a copper(I) iodide (CuI) catalyst. chemicalbook.com

| Precursor Compound | Reagents | Method | Description |

| 4-Iodoaniline | Acetaldehyde, Sodium Borohydride (NaBH₄) | Reductive Amination | A one-pot reaction where the amine reacts with the aldehyde to form an imine, which is subsequently reduced to the diethylated product. mdma.chbu.edu |

| N,N-Diethyl-4-bromoaniline | Sodium Iodide (NaI), Copper(I) Iodide (CuI) | Aromatic Finkelstein Reaction | A copper-catalyzed halogen exchange reaction to replace the bromine atom with iodine. chemicalbook.com |

| Acetanilide | Iodine Monochloride (ICl), then Hydrolysis | Multi-step Synthesis | Iodination of acetanilide to form 4-iodoacetanilide, followed by removal of the acetyl protecting group to yield 4-iodoaniline, which is then diethylated. prepchem.com |

Advancements in Green Chemistry Approaches for Iodoaniline Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. For the synthesis of iodoanilines, this involves minimizing hazardous waste and avoiding toxic reagents.

One key advancement is the use of hydrogen peroxide (H₂O₂) as a clean and efficient oxidant in combination with an iodine source like potassium iodide or molecular iodine. guidechem.commdpi.com This system avoids the use of harsher oxidants and produces water as the primary byproduct. Traditional methods often require strong acids like sulfuric acid, which generate significant salt waste. guidechem.com

The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), is also considered a greener alternative. These reagents are efficient, often work under mild conditions, and are less toxic than many metal-based oxidants. researchgate.net

Furthermore, solvent-free reaction conditions, such as those employing mechanical grinding, are being explored to reduce volatile organic compound (VOC) emissions. For instance, the iodination of pyrimidine (B1678525) derivatives has been successfully achieved using molecular iodine and a catalyst like silver nitrate (B79036) under solvent-free grinding conditions, a principle that could be extended to aniline derivatives. nih.gov The development of heterogeneous catalysts, which can be easily recovered and reused, also aligns with the principles of green chemistry.

N,n Diethyl 4 Iodoaniline in Advanced Chemical Transformations and Synthetic Applications

Cross-Coupling Reactions Facilitated by N,N-Diethyl-4-iodoaniline

The presence of the iodo-substituent on the aniline (B41778) ring makes this compound an excellent coupling partner in numerous transition-metal-catalyzed reactions. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex organic structures.

Palladium-Catalyzed Sonogashira Coupling Reactions

The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, frequently employs this compound as a key aryl halide substrate. This reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) chloride, and requires a copper(I) co-catalyst, often copper(I) iodide. nih.gov The reaction is generally carried out in the presence of an amine base, like piperidine (B6355638) or diisopropylamine, which also serves as the solvent. nih.govethz.ch

This methodology has been successfully utilized in the synthesis of various functional molecules. For instance, this compound has been coupled with a range of terminal alkynes, including N,N-diethyl-4-ethynylaniline and polycyclic aromatic hydrocarbon (PAH)-substituted alkynes, to produce donor-substituted substrates. nih.govethz.ch These products are often precursors for more complex structures, such as push-pull chromophores. nih.gov The Sonogashira reaction involving this compound is a critical step in the multi-step synthesis of these advanced materials. metu.edu.trnih.gov

Table 1: Examples of Sonogashira Coupling Reactions with this compound

| Alkyne Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|

| Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Alkyne-substituted anilines | nih.gov |

| N,N-diethyl-4-ethynylaniline | PdCl₂(PPh₃)₂ / CuI | Dimeric aniline derivatives | ethz.ch |

| Hydrazone-substituted terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Disubstituted alkynes for NLOphores | nih.gov |

This table is interactive and can be sorted by column.

Applications in Suzuki Coupling Methodologies

This compound also demonstrates utility in Suzuki-Miyaura coupling reactions, another cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org This reaction pairs an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.gov

In a notable application, this compound was successfully coupled with a resin-bound boronic acid. rsc.orgunr.edu.ar This solid-phase synthesis approach highlights the versatility of this compound in generating libraries of pharmacologically relevant molecules. rsc.org The reaction was carried out using a "ligand-free" palladium acetate (B1210297) catalyst and potassium carbonate as the base in an anhydrous solvent. rsc.org While the yield for this specific reaction with the electron-donating this compound was modest, it underscores the compound's applicability in diverse Suzuki coupling strategies, which are known to be less efficient with electron-rich aryl halides. rsc.org

Transition-Metal-Free Coupling and Arylation Strategies

While transition-metal catalysis is dominant, there is growing interest in developing more sustainable transition-metal-free coupling reactions. acs.orgcas.cn These methods often proceed through radical or radical anion intermediates, initiated by a base or light. acs.orgiu.edu The photolysis of halogenated anilines, for instance, can lead to the formation of an aryl cation that can be trapped by various nucleophiles. acs.org

While specific examples detailing the transition-metal-free coupling of this compound are not extensively documented, the principles governing these reactions are applicable. For instance, the photolysis of 4-chloro-N,N-dimethylaniline in the presence of π-nucleophiles like benzene (B151609), furans, and thiophenes has been shown to yield cross-coupled products. acs.org It is plausible that this compound could undergo similar transformations under photochemical or base-promoted, metal-free conditions, offering a more environmentally benign route to arylated products. acs.orgiu.edu

Role in Organic Functional Material Synthesis

The unique electronic properties of the N,N-diethylaniline moiety make it a valuable component in the design of organic functional materials. This compound serves as a readily available starting material for incorporating this electron-donating group into larger π-conjugated systems.

Precursor for Push-Pull Chromophores and Optoelectronic Materials

This compound is a fundamental building block in the synthesis of donor-π-acceptor (D-π-A) type push-pull chromophores. nih.gov These chromophores are characterized by an electron-donating group (the donor) and an electron-accepting group (the acceptor) connected by a π-conjugated bridge. This architecture gives rise to a strong intramolecular charge-transfer (ICT) band, which is crucial for applications in optoelectronics, such as photovoltaics and non-linear optics (NLO). nih.govgoogle.com

The synthesis of these materials often involves a Sonogashira cross-coupling reaction where this compound provides the electron-donating part of the final chromophore. nih.govnih.gov The resulting alkyne-substituted diethylaniline can then be reacted with a strong electron acceptor, such as tetracyanoethylene (B109619) (TCNE) or 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), via a [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction to yield the final push-pull chromophore. nih.gov The diethylaniline group's strong electron-donating ability is often essential for activating the alkyne for this subsequent reaction. metu.edu.tr

Table 2: Optoelectronic Applications of Materials Derived from this compound

| Material Type | Synthetic Route | Key Property | Potential Application | Reference(s) |

|---|---|---|---|---|

| Push-Pull Chromophores | Sonogashira Coupling & CA-RE | Intramolecular Charge Transfer | Nonlinear Optics (NLO), Photovoltaics | nih.govmdpi.com |

| Carbamate-Functionalized NLOphores | Sonogashira Coupling | Tunable Optical Properties | NLO Devices | d-nb.info |

This table is interactive and can be sorted by column.

Building Block for Thiophene-Based Dyes and Imaging Agents

The versatility of this compound extends to the synthesis of materials incorporating heterocyclic units like thiophene (B33073). Thiophene-based dyes are of significant interest for applications such as dye-sensitized solar cells (DSSCs) and as imaging agents due to their unique electronic and photophysical properties. rsc.orgsapub.orguconn.edu

Through cross-coupling reactions like Suzuki or Sonogashira, the N,N-diethylaniline moiety can be attached to a thiophene core. For instance, this compound can be coupled with a thiophene-boronic acid derivative in a Suzuki reaction to create a donor-π system. mdpi.com Such structures are the basis for many functional dyes where the N,N-diethylaniline acts as a potent electron donor, influencing the dye's absorption and emission characteristics. rsc.org

Furthermore, iodoaniline derivatives are valuable precursors in the development of radiolabeled imaging agents for techniques like Positron Emission Tomography (PET). core.ac.uk The iodine atom can be replaced with a radioisotope. While direct examples with this compound are specific to the target, the general synthetic strategies for creating imaging agents often involve the coupling of a targeting moiety to a signaling component, a role for which derivatives of this compound are well-suited. core.ac.uknih.gov

Derivatization for Graphene Oxide Functionalization (via analogous iodoanilines)

Graphene oxide (GO) is a derivative of graphene rich in oxygen-containing functional groups, such as epoxides, hydroxyls, and carboxylic acids. researchgate.netfrontiersin.org These groups make GO dispersible in water and provide reactive handles for chemical modification, allowing for the tuning of its properties for various applications. frontiersin.orgscirp.orgam2d.org The process of introducing new functionalities onto the GO surface is known as functionalization, which can occur through covalent or non-covalent interactions. frontiersin.orgscirp.org

While direct studies on this compound are limited in this specific context, analogous iodoanilines, such as 4-iodoaniline (B139537), serve as important precursors for the covalent functionalization of GO. core.ac.ukpubcompare.ai The aniline moiety can be grafted onto the GO surface through several established reaction pathways. One common method involves the reaction of the amine group of the aniline derivative with the epoxide groups on the basal plane of GO. frontiersin.org This nucleophilic ring-opening reaction forms a stable C-N bond, covalently attaching the iodoaniline derivative to the graphene sheet. Another approach is the diazotization of the aniline derivative, followed by the electro-reduction of the resulting diazonium salt at a conductive surface, leading to covalent grafting. researchgate.net The presence of the iodine atom on the functionalized GO can then serve as a reactive site for further modifications, such as palladium-catalyzed cross-coupling reactions, enabling the construction of more complex, multifunctional graphene-based materials. core.ac.uk

The derivatization of GO with such molecules can be tailored to introduce specific properties. nih.gov For instance, the attachment of aniline derivatives can modulate the electronic properties and dispersibility of graphene-based materials. nih.gov

Table 1: Selected Strategies for Graphene Oxide Functionalization with Aniline Derivatives

| Functionalization Strategy | Reacting Group on GO | Reacting Group on Aniline Analog | Purpose of Functionalization |

|---|---|---|---|

| Epoxide Ring Opening | Epoxide | Amine (e.g., in 4-iodoaniline) | Covalent attachment of the aniline moiety to the GO basal plane. frontiersin.org |

| Diazotization/Reduction | Conductive surface | Amine (diazotized) | Covalent grafting via a C-C bond to the electrode surface. researchgate.net |

| Amidation | Carboxylic Acid | Amine | Attachment of molecules to the edges of GO sheets. rsc.org |

Participation in Heterocyclic Synthesis

The carbon-iodine bond in N,N-dialkyl-iodoanilines is a key functional group for constructing heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. rsc.orgmdpi.comresearchgate.net These iodo-derivatives are versatile substrates in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

A prominent application is in the synthesis of indoles, a core structure in many biologically active compounds. rsc.orgmdpi.com For example, N,N-dialkyl-2-iodoanilines readily undergo Sonogashira coupling with terminal alkynes. nih.gov This palladium/copper-catalyzed reaction smoothly forms N,N-dialkyl-2-(1-alkynyl)anilines, which are crucial intermediates. nih.gov These intermediates can then undergo electrophilic cyclization to yield a variety of substituted 3-sulfenyl- and 3-selenylindoles. nih.gov The efficiency of the initial Sonogashira coupling is generally high, though it can be influenced by the electronic nature of the substituents on the alkyne. nih.gov

Similarly, other palladium-catalyzed reactions utilize iodoanilines to build complex heterocyclic systems. The reaction of N-benzyl-ortho-iodoaniline with a silyl-substituted alkyne, catalyzed by palladium(II) acetate, produces a 2-silylindole derivative in good yield. rsc.org Greener synthetic approaches have also been developed, such as the synthesis of 2-arylindoles from 2-iodoaniline (B362364) and aryl acetylenes in water, demonstrating the versatility of these building blocks in more sustainable chemical processes. mdpi.com

Table 2: Examples of Heterocyclic Synthesis Using Iodoaniline Derivatives

| Reaction Type | Iodoaniline Substrate | Coupling Partner | Catalyst System | Heterocyclic Product |

|---|---|---|---|---|

| Sonogashira Coupling / Electrophilic Cyclization | N,N-Dialkyl-2-iodoanilines | Terminal Alkynes / Disulfides | Pd/Cu | 3-Sulfenylindoles nih.gov |

| Silylation / Cyclization | N-Benzyl-ortho-iodoaniline | (Trimethylsilyl)acetylene | Pd(OAc)₂, PPh₃ | 2-Silylindole rsc.org |

Integration into Supramolecular Architectures and Self-Assembly Processes

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. acs.orgunica.itmdpi.com Iodoaniline derivatives, including this compound, are valuable components in the construction of these architectures due to their defined geometry and ability to participate in interactions like hydrogen bonding and halogen bonding. researchgate.netpolimi.it

A compelling example is the use of an iodoaniline derivative in the creation of photo-switchable coordination-driven supramolecular structures. A spiropyran-based 120° donor molecule was synthesized via a Sonogashira coupling reaction involving N,N-bis(4-pyridyl)-4-iodoaniline. nih.gov This donor molecule was then self-assembled with platinum-based acceptors to form discrete, shape-persistent metallo-macrocycles. nih.gov The resulting structures exhibit reversible photoswitching properties, demonstrating how functional units can be precisely positioned within a large, self-assembled architecture. nih.gov

The self-assembly of aniline derivatives can also be directed by other means. Oligo(aniline)-based amphiphiles, for instance, have been shown to self-assemble into nanowires in aqueous solutions. acs.org The process can be controlled by factors such as pH, demonstrating a tunable assembly mechanism. acs.org In a different approach, a pentapeptide was shown to form a supramolecular nanoreactor capable of hosting the iodination of aniline to selectively produce 4-iodoaniline. acs.org This highlights the role of iodoaniline not just as a building block for an assembly, but as a product formed within a pre-organized supramolecular environment. acs.org The formation of these complex structures relies on a combination of directional forces, including hydrogen bonds and π-π stacking interactions, to guide the molecules into well-defined, functional arrangements. acs.orgrsc.org

Table 3: Iodoaniline Derivatives in Supramolecular Systems

| Supramolecular System | Iodoaniline Derivative | Role of Iodoaniline | Driving Forces for Assembly |

|---|---|---|---|

| Platinum Metallo-macrocycle | N,N-bis(4-pyridyl)-4-iodoaniline | Precursor to a 120° donor ligand for the macrocycle. nih.gov | Coordination bonds (Pt-N) nih.gov |

| Pentapeptide Nanoreactor | 4-Iodoaniline (as product) | Guest molecule formed and stabilized within the reactor's channel. acs.org | Intermolecular hydrogen bonding, π–π stacking acs.org |

Spectroscopic and Structural Characterization of N,n Diethyl 4 Iodoaniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of N,N-diethyl-4-iodoaniline reveals characteristic signals corresponding to the ethyl and aromatic protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons typically appear as two sets of doublets in the downfield region of the spectrum. The protons on the carbons adjacent to the diethylamino group are generally found at a different chemical shift than those adjacent to the iodine atom due to their distinct electronic environments. The ethyl protons present as a quartet and a triplet, indicative of the ethyl group's free rotation and coupling between the methylene (B1212753) and methyl protons.

For instance, in a study of related N,N-dialkyl-4-iodoaniline derivatives, the aromatic protons of N,N-dibenzyl-4-iodoaniline showed signals that confirmed the substitution pattern. rsc.org The specific chemical shifts and coupling constants are crucial for confirming the identity and purity of the compound.

Table 1: Representative ¹H NMR Data for Aniline (B41778) Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| This compound | CDCl₃ | Aromatic protons: ~6.5-7.5 (m); Ethyl (CH₂): ~3.3 (q); Ethyl (CH₃): ~1.1 (t) |

| 4-Iodoaniline (B139537) | CDCl₃ | Aromatic protons: 7.39 (d), 6.45 (d); NH₂: 3.61 (s) chemicalbook.com |

Note: 'm' denotes multiplet, 'q' quartet, 't' triplet, 'd' doublet, and 's' singlet. Actual values can vary slightly based on experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In this compound, distinct signals are observed for the ethyl carbons and the four different types of aromatic carbons. The carbon atom bonded to the iodine (C-I) is significantly influenced by the iodine's electronegativity and heavy atom effect, resulting in a characteristic chemical shift. The carbon attached to the nitrogen (C-N) of the diethylamino group also has a distinct resonance.

Table 2: Representative ¹³C NMR Data for Aniline Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| This compound | CDCl₃ | Aromatic (C-I): ~78; Aromatic (C-N): ~147; Other Aromatic: ~115, 138; Ethyl (CH₂): ~44; Ethyl (CH₃): ~12 |

| 4-Iodoaniline | Not Specified | Aromatic (C-I): 78.1; Aromatic (C-N): 146.1; Other Aromatic: 137.8, 117.2 chemicalbook.com |

While solution-state NMR is powerful, solid-state NMR (SSNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline form. SSNMR can distinguish between different polymorphs (different crystal packing arrangements of the same molecule) and can be used to study intermolecular interactions. researchgate.net

The Gauge-Including Projector Augmented Wave (GIPAW) method is a computational approach used to predict NMR parameters from first principles. units.it This method is particularly useful in solid-state NMR for assigning signals and interpreting spectra where resolution may be lower than in solution. By calculating the theoretical chemical shifts, GIPAW can aid in the structural elucidation of complex solid materials, including derivatives of this compound. researchgate.netunits.it For example, GIPAW calculations have been successfully used to correlate calculated magnetic shielding with experimental chemical shifts in complex organic salts, providing a powerful tool for structural verification. units.it

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. msu.edu For this compound, HRMS can confirm the molecular formula, C₁₀H₁₄IN, by providing a highly accurate mass measurement, often to within a few parts per million of the theoretical value. dur.ac.ukresearchgate.net This level of accuracy allows for the unambiguous identification of the compound and differentiation from other molecules with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Table 3: HRMS Data for an Iodoaniline Derivative

| Compound | Ionization Mode | Calculated m/z | Found m/z |

|---|

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will display characteristic absorption bands corresponding to C-H stretching and bending vibrations of the aromatic ring and the ethyl groups. The C-N stretching vibration of the diethylamino group and the C-I stretching vibration will also be present, typically at lower frequencies.

For comparison, the IR spectrum of 4-iodoaniline shows characteristic N-H stretching bands for the primary amine group, which are absent in the tertiary amine this compound. researchgate.netchemicalbook.com

Table 4: Key IR Absorption Bands for this compound and Related Compounds

| Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2970 |

| C=C Aromatic Ring Stretch | 1580-1600, 1470-1500 |

| C-N Stretch (Aromatic Amine) | 1250-1360 |

Note: These are approximate ranges and can vary based on the specific molecular environment.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound or its derivatives, a precise model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be obtained.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N-dibenzyl-4-iodoaniline |

| 4-Iodoaniline |

| N,N-Dimethyl-2-allyl-4-iodoaniline |

| N,N-Diethylaniline |

| N,N-Diethyl-4-iodobenzenesulfonamide |

| 2-{[(4-iodophenyl)imino]methyl}-5-nitrophenol |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for the precise determination of molecular structures, including bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice. While a detailed crystal structure for this compound itself is not extensively reported in the reviewed literature, numerous studies have focused on its derivatives, which are often synthesized from it for applications in materials science. anu.edu.au

For instance, the crystal structure of (E)-N,N-diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, a Schiff base derivative, has been determined. nih.gov In this compound, the two aromatic rings are significantly twisted relative to each other, with a dihedral angle of 46.01 (6)°. nih.gov The molecule exhibits an E configuration about the imine (C=N) bond. A notable structural feature is the trans arrangement of the ethyl groups of the N,N-diethylamino moiety, where one methyl group is positioned above the plane of the –CH₂–N–CH₂– unit and the other is below it. nih.gov This contrasts with other similar structures where a cis arrangement is observed. nih.gov

The connectivity and structure of complexes and derivatives synthesized using this compound are routinely confirmed by single-crystal X-ray diffraction, providing definitive proof of their molecular architecture. escholarship.org The crystallographic data obtained from these studies are essential for understanding structure-property relationships.

Table 1: Crystallographic Data for (E)-N,N-diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline nih.gov

| Parameter | Value |

| Chemical Formula | C₁₉H₂₄N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.2936 (4) |

| b (Å) | 16.4891 (7) |

| c (Å) | 10.5133 (5) |

| β (°) | 107.569 (4) |

| Volume (ų) | 1700.00 (13) |

| Z | 4 |

| Dihedral Angle (A/B) | 46.01 (6)° |

| C4—N1—C7—C8 Torsion Angle | 176.9 (1)° |

Powder X-ray Diffraction for Polymorphic Analysis

Crystal polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. rigaku.com These different forms, or polymorphs, can have distinct physical properties. Powder X-ray diffraction (PXRD) is a primary and fundamental technique for identifying and distinguishing between polymorphic forms of a substance. rigaku.comucmerced.edu

The PXRD method provides a unique "fingerprint" for a specific crystalline phase based on the diffraction pattern produced when X-rays interact with a powdered sample. ucmerced.edu Each polymorph will generate a distinct pattern of peak positions and intensities. rigaku.com While specific studies on the polymorphism of this compound were not identified, the general methodology is widely applied to aniline derivatives and other organic compounds. cambridge.org

In a typical analysis, the PXRD pattern of an unknown sample is compared against standard patterns from known polymorphs. rigaku.com This allows for the identification of the specific crystal form present. Furthermore, PXRD is crucial for detecting phase transformations that may occur due to external factors like temperature or humidity. rigaku.com When combined with thermal analysis methods like Differential Scanning Calorimetry (DSC), changes in a PXRD pattern before and after a thermal event (like heating) can confirm a solid-state phase transformation from one polymorph to another. rigaku.com The technique is also sensitive enough to detect trace amounts of one polymorph within another, which is critical for quality control in pharmaceutical and materials science applications. americanpharmaceuticalreview.comnih.gov

UV-Visible Spectroscopy for Electronic and Optoelectronic Properties

UV-Visible (UV-Vis) spectroscopy is an essential tool for investigating the electronic properties of molecules, as it measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For derivatives of this compound, particularly those designed as "push-pull" chromophores, UV-Vis spectroscopy is used to characterize their intramolecular charge-transfer (ICT) bands. nih.govmetu.edu.tr These ICT bands are a hallmark of donor-π-acceptor (D-π-A) systems, where the N,N-diethylaniline group acts as a potent electron donor. nih.govbibliotekanauki.pl

This compound is a common starting material for the synthesis of such chromophores. nih.govmetu.edu.tr Through reactions like the Sonogashira coupling, it can be linked to various electron-accepting groups, creating molecules with tunable electronic properties. nih.govd-nb.info The position of the ICT absorption maximum (λmax) in the UV-Vis spectrum provides critical information about the energy gap between the ground and excited states.

For example, in a series of chromophores synthesized from this compound and different polycyclic aromatic hydrocarbon (PAH) acceptors, the resulting compounds displayed ICT bands with λmax values ranging from 408 nm to 749 nm. nih.gov The significant red-shift of these bands into the near-IR region for some derivatives highlights the efficiency of the intramolecular charge transfer. nih.gov The electronic properties and the energy of the ICT band can be finely tuned by modifying the structure of the acceptor unit. nih.gov

Table 2: UV-Vis Absorption Data for Selected N,N-Diethylaniline Derivatives nih.gov

| Compound | Acceptor Group | λmax (nm) |

| 14 | TCNE derivative of Naphthalene | 408 |

| 16 | TCNE derivative of Phenanthrene | 475 |

| 13 | TCNQ derivative of Naphthalene | 695 |

| 15 | TCNQ derivative of Phenanthrene | 749 |

| 17 | TCNQ derivative of Pyrene | 733 |

TCNE = Tetracyanoethylene (B109619); TCNQ = Tetracyanoquinodimethane. Data recorded in CH₂Cl₂.

Computational Chemistry and Theoretical Investigations of N,n Diethyl 4 Iodoaniline

Density Functional Theory (DFT) Applications in Compound Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structural and electronic properties of molecules like substituted anilines. capes.gov.br It offers a balance between computational cost and accuracy, making it suitable for a wide range of analyses.

Geometry Optimization and Electronic Structure Calculations

DFT methods are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For substituted anilines, studies show that hybrid DFT methods, such as B3LYP, provide optimized geometries that agree well with experimental data. capes.gov.br The electronic structure of N,N-Diethyl-4-iodoaniline is characterized by the interplay between the electron-donating N,N-diethylamino group and the electron-withdrawing, yet polarizable, iodine atom.

The introduction of halogen substituents on the aniline (B41778) ring influences the geometry, particularly the planarity of the amino group. researchgate.net While the amino group in aniline is slightly pyramidal, the delocalization of the nitrogen lone pair into the aromatic ring can be enhanced by substituents. researchgate.net In this compound, the bulky ethyl groups and the heavy iodine atom significantly affect bond lengths and angles compared to unsubstituted aniline. DFT calculations can precisely quantify these changes. nih.govresearchgate.net

Table 1: Representative Calculated Structural Parameters for Aniline Derivatives Note: This table presents typical data obtained from DFT calculations for related aniline compounds to illustrate the parameters analyzed for this compound. Actual values for the target compound require a specific calculation.

| Parameter | Aniline (Calculated) | 4-Iodoaniline (B139537) (Calculated) | Comment |

| C-N Bond Length (Å) | ~1.40 | ~1.41 | The C-N bond may slightly lengthen with the iodo substituent. |

| C-I Bond Length (Å) | N/A | ~2.10 | Represents the covalent bond between the ring and iodine. |

| C-N-C Angle (°) (for diethyl) | N/A | N/A | Expected to be near the tetrahedral angle, ~109.5°. |

| Amino Group Pyramidalization Angle (°) | ~37.5 | Varies | The degree to which the nitrogen atom is out of the plane of its substituents. researchgate.net |

Reaction Energy and Transition State Mapping

DFT is a powerful tool for investigating reaction mechanisms by calculating the energies of reactants, products, and transition states. This allows for the mapping of reaction energy profiles and the determination of activation barriers, providing insights into reaction kinetics. nih.govbeilstein-journals.org

For aniline derivatives, DFT studies have explored various reactions, including intramolecular radical additions and oxidation processes. nih.govbeilstein-journals.org For example, the oxidation of substituted anilines by agents like ferrate(VI) has been shown to proceed via a hydrogen atom transfer (HAT) mechanism, where the formation of an aniline radical is a crucial step. nih.gov The energy barrier for this step is influenced by the nature of the substituents on the aromatic ring. The electron-donating N,N-diethylamino group in this compound would be expected to lower the ionization potential, potentially affecting the thermodynamics and kinetics of such reactions. acs.org

Computational studies can also predict the feasibility of different reaction pathways, such as the palladium-catalyzed cyclization of o-iodoaniline derivatives, by modeling the proposed transition states. beilstein-journals.org

Table 2: Illustrative Reaction Energy Data from DFT Studies on Aniline Derivatives Note: This table provides examples of energetic data that can be calculated using DFT to understand the reactivity of compounds like this compound.

| Reaction Type | System | Calculated Parameter | Value (kcal/mol) | Reference |

| Intramolecular Radical Addition | Substituted Aniline | Free Activation Barrier (ΔG‡) | ~10-20 | beilstein-journals.org |

| Oxidation by Ferrate(VI) | Aniline | Reaction Energy (ΔG) | Varies by pathway | nih.gov |

| Isokinetic Relationship in Oxidation | Substituted Anilines | Isokinetic Temperature (K) | ~273.5 | researchgate.net |

Prediction of Spectroscopic Parameters and Magnetic Shieldings

DFT calculations are highly effective in predicting various spectroscopic properties. Vibrational frequencies corresponding to IR and Raman spectra can be computed, and after applying a scaling factor, they generally show good agreement with experimental data, aiding in the assignment of spectral bands. researchgate.net

Furthermore, DFT is used to calculate nuclear magnetic resonance (NMR) parameters. By computing the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N), one can predict the chemical shifts. researchgate.net The chemical environment of each atom, dictated by the electronic structure, determines its shielding. For this compound, calculations would reveal the influence of the iodo and diethylamino groups on the chemical shifts of the aromatic protons and carbons. Studies on related compounds show that shielding effects are sensitive to the electron-donating or withdrawing nature of substituents. acs.orgunipd.it

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orgnih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-visible spectroscopy, and oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, a "push-pull" system, the lowest energy electronic transition is expected to be a π → π* transition with significant intramolecular charge transfer (ICT) character. metu.edu.tr TD-DFT can model this transition, providing information on the orbitals involved and the nature of the excited state. rsc.org The choice of the exchange-correlation functional is crucial for obtaining accurate results, especially for charge-transfer states. nih.govgaussian.com Calculations can be performed in the gas phase or by incorporating solvent effects using models like the Polarizable Continuum Model (PCM). rsc.org

Table 3: Representative TD-DFT Calculated Excitation Data for Aniline-based Chromophores Note: This table illustrates typical output from TD-DFT calculations on molecules with donor-acceptor character.

| Compound Type | Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Key Orbitals Involved |

| Donor-π-Acceptor System | S₀ → S₁ (π → π) | ~350-450 | > 0.5 | HOMO → LUMO |

| Substituted Aniline | S₀ → S₂ (π → π) | ~280-320 | Variable | HOMO-1 → LUMO, etc. |

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps and Intramolecular Charge Transfer

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic properties and reactivity of a molecule. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. In this compound, the electron-rich N,N-diethylamino group and the phenyl ring contribute significantly to the HOMO, which is localized mainly on the amine nitrogen and the aromatic ring. nih.govacs.org The LUMO is typically distributed over the aromatic ring and the substituent.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and generally more reactive. irjweb.com In push-pull systems, a small gap is often associated with a strong intramolecular charge transfer (ICT) upon electronic excitation, where electron density moves from the donor part (diethylamino) to the acceptor part of the molecule. metu.edu.trnih.gov DFT calculations provide reliable estimates of these orbital energies and the resulting gap. rsc.orgresearchgate.net

Table 4: Illustrative Frontier Orbital Energies and Energy Gaps for Substituted Anilines Note: Values are dependent on the level of theory and basis set used. This table shows representative values for related compounds.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) | Reference |

| Aniline | ~ -5.2 | ~ -0.1 | ~ 5.1 | nih.gov |

| N,N-dimethylaniline | ~ -4.8 | ~ 0.2 | ~ 5.0 | rsc.org |

| Push-Pull Dye (TCNQ-attached) | -6.49 | -2.74 | 3.75 | metu.edu.tr |

Electrostatic Potential Maps and Partial Charge Calculations (e.g., Hirshfeld, NBO models)

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which are related to its electrophilic and nucleophilic sites. researchgate.netirjweb.com For this compound, the MEP map would show a negative potential (typically colored red) around the nitrogen atom due to its lone pair, indicating a site for electrophilic attack. The hydrogen atoms of the ethyl groups and the aromatic ring would show positive potential (blue).

To quantify the charge distribution, various population analysis schemes are employed. Hirshfeld and Natural Bond Orbital (NBO) analyses are modern methods that partition the molecular electron density among the atoms. researchgate.netnih.gov These calculations provide partial atomic charges, which can help in understanding intermolecular interactions and reactive behavior. For instance, Hirshfeld surface analysis can be used to investigate and quantify intermolecular contacts in the crystalline state. nih.goviucr.org

Thermodynamic and Mechanistic Insights from Computational Modeling

Computational modeling provides significant insights into the thermodynamic stability and reaction kinetics of this compound and related compounds. Theoretical calculations can determine key parameters that govern chemical behavior, offering a microscopic view of reaction pathways and energy landscapes.

Thermodynamic Properties

The thermodynamic properties of aniline derivatives are frequently investigated using quantum chemical calculations to predict their stability and reactivity. chemrxiv.org Methods like the composite G4 approach and DFT (e.g., B3LYP, B97D3 functionals) are employed to calculate standard Gibbs free energies (ΔG), which are fundamental to understanding chemical equilibria and reaction spontaneity. researchgate.netpnu.ac.ir For instance, the Gibbs free energy of a one-electron transfer reaction, representing oxidation, can be calculated and correlated with experimentally measured electrochemical potentials. researchgate.netresearchgate.net This correlation is vital for predicting the behavior of aniline derivatives in redox processes. researchgate.net

DFT calculations can provide a detailed breakdown of the thermodynamic parameters of a molecule. While specific computational data for this compound is not extensively published, studies on analogous compounds like m-iodoaniline illustrate the typical data generated. chemrxiv.orgresearchgate.net These calculations yield values for total thermal energy, heat capacity, and entropy, as well as the contributions from electronic, translational, rotational, and vibrational motions. researchgate.net

Table 1: Example of Calculated Thermodynamic Parameters for an Iodoaniline Isomer This table presents representative data for m-iodoaniline calculated using DFT (CAM-B3LYP/LanL2DZ), illustrating the type of thermodynamic information obtained from computational studies. researchgate.net

| Parameter | Value (kcal/mol) |

|---|---|

| Sum of electronic and zero-point Energies | -244849.54 |

| Sum of electronic and thermal Energies | -244842.28 |

| Sum of electronic and thermal Enthalpies | -244841.34 |

| Sum of electronic and thermal Free Energies | -244878.69 |

This interactive table is based on data for a related compound to illustrate the output of computational thermodynamic analysis.

Mechanistic Insights

Computational modeling is instrumental in elucidating reaction mechanisms at a molecular level. By mapping potential energy surfaces, researchers can identify transition states, intermediates, and the free energy barriers (ΔG‡) associated with each step of a reaction. acs.org

Studies on the reactions of substituted anilines have shown that the nature of the substituents on both the aromatic ring and the nitrogen atom significantly influences reactivity. acs.org For this compound, the electron-donating diethylamino group and the electron-withdrawing, polarizable iodine atom dictate its role in chemical reactions. For example, in radical addition reactions, the nucleophilicity of the aniline derivative is a key factor. nih.gov DFT calculations have been used to show that combining electrophilic radicals with nucleophilic arenes leads to higher reaction rates. nih.gov

The mechanism for the electrochemical oxidation of related compounds like 4-iodoaniline has been investigated, revealing that it primarily proceeds via a "head-to-tail" coupling of radicals. researchgate.net Computational studies, often involving a thermodynamic cycle, help to rationalize the observed products and reaction pathways by calculating the total Gibbs free energy (ΔGtot) of the proposed mechanism. researchgate.net

Table 2: Representative Data from Computational Mechanistic Studies of Aniline Radical Reactions This table is a conceptual representation based on findings from DFT studies on intramolecular radical additions to substituted anilines, showing the types of kinetic and thermodynamic data that can be calculated. nih.gov

| Reaction Step | Calculated Parameter | Value (kcal/mol) |

|---|---|---|

| Reactant → Transition State | Free Activation Barrier (ΔG‡) | Varies with substrate |

| Reactant → Product | Free Reaction Energy (ΔGR) | Varies with substrate |

This table illustrates the kind of data generated to understand reaction feasibility (ΔGR) and rates (ΔG‡).

Reaction Mechanism and Kinetics Studies Involving N,n Diethyl 4 Iodoaniline

Mechanistic Pathways in Cross-Coupling Reactions

N,N-Diethyl-4-iodoaniline is a suitable substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The mechanistic pathway for these reactions generally follows a well-established catalytic cycle involving a palladium catalyst. rsc.orglibretexts.orgsci-hub.st

The catalytic cycle typically consists of three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl iodide, this compound, to a coordinatively unsaturated Pd(0) complex. libretexts.org This step involves the cleavage of the carbon-iodine bond and the formation of a new Pd(II) complex, where both the aryl group and the iodide are bonded to the palladium center. libretexts.org The high reactivity of the C-I bond in aryl iodides makes this step generally fast compared to other aryl halides (reactivity order: I >> Br > OTf >> Cl > F). libretexts.org

Transmetalation : In this step, a nucleophilic organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the Pd(II) complex, displacing the iodide. libretexts.org This forms a new diorganopalladium(II) intermediate.

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the N,N-diethylaminophenyl group and the group from the transmetalation reagent) couple and are expelled from the palladium center, forming the final cross-coupled product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgwikipedia.org

Figure 1: General Catalytic Cycle for Palladium-Mediated Cross-Coupling ReactionsWhere Ar-X is this compound, M is a metal from the organometallic reagent, and L is a ligand.

While this concerted pathway is the most common, alternative mechanisms, such as those involving radical pathways or different oxidation states of the catalyst (e.g., Ni(I)/Ni(III) cycles in nickel-catalyzed reactions), can also occur depending on the specific reaction conditions, ligands, and metal catalyst used. nih.govacs.org

Photoinduced Reaction Mechanisms and Electron Donor-Acceptor (EDA) Complex Formation

This compound can participate in photoinduced reactions, often initiated by the formation of an Electron Donor-Acceptor (EDA) complex. N,N-dialkylanilines are effective electron donors, and in the presence of a suitable electron acceptor, they can form an EDA complex. nih.govrsc.org This complex, upon absorption of light, can facilitate a single-electron transfer (SET) from the aniline (B41778) (the donor) to the acceptor. nih.gov

The process can be summarized as:

EDA Complex Formation : The electron-rich this compound (D) associates with an electron-deficient molecule, the acceptor (A), to form a ground-state complex (D•A).

Photoexcitation : Upon irradiation with visible or UV light, the EDA complex is excited to a higher energy state (D•A)*.

Electron Transfer : In the excited state, an electron is transferred from the donor to the acceptor, generating a radical ion pair [D•+ A•−]. nih.gov

For this compound, this process would generate its radical cation. The subsequent reactions of this radical cation can vary. For instance, studies on the analogous N,N-dimethyl-4-chloroaniline have shown that photoheterolysis can occur, leading to the formation of a phenyl cation, which can then react with other molecules in the system. nih.gov In other cases, the α-aminoalkyl radical can be formed through deprotonation of the radical cation, which can then participate in further reactions. rsc.org

Investigation of Electron Transfer Processes

Electron transfer is a fundamental step in many reactions involving this compound, particularly in photochemical processes and certain redox-catalyzed reactions. The diethylamino group is a strong electron-donating group, which makes the molecule relatively easy to oxidize via a single-electron transfer (SET) mechanism. nih.govrsc.org

The formation of the this compound radical cation is a key event in these processes. acs.org This can be achieved through:

Photoinduced Electron Transfer : As described in the context of EDA complexes, absorption of light can trigger the transfer of an electron to an acceptor molecule. nih.gov

Chemical Oxidation : Strong chemical oxidants can also induce the formation of the radical cation. For example, N,N-dialkylanilines have been shown to react with Cu(II) to form the corresponding amine radical cations. acs.org

Once formed, the radical cation is a highly reactive intermediate. Its fate depends on the reaction conditions and the presence of other reagents. Possible pathways include:

Nucleophilic Attack : The radical cation can be attacked by nucleophiles, leading to substitution products. acs.org

Deprotonation : Loss of a proton from a carbon atom adjacent to the nitrogen results in the formation of a carbon-centered α-aminoalkyl radical. This radical is a key intermediate in many photoorganocatalysis reactions. rsc.org

Dimerization : In the absence of other reactive partners, radical cations can dimerize to form products like tetraalkylbenzidines. acs.org

The SET mechanism is crucial in understanding reactions where this compound acts as a photoorganocatalyst or participates in redox-neutral transformations. nih.govresearchgate.netrsc.orgresearchgate.net

Kinetic Studies of this compound Reactions (Based on aniline analogues)

Direct kinetic data for this compound is limited, but valuable insights can be drawn from studies on its close analogues, such as N,N-dimethyl-p-iodoaniline and N,N-diethylaniline.

A kinetic study on the deiodination of N,N-dimethyl-p-iodoaniline in an acid medium found that the reaction is significantly faster than that of p-iodoaniline. At 80°C, the deiodination of the N,N-dimethyl analogue is five times faster. fhsu.edu This acceleration is attributed to the electron-donating effect of the dimethylamino group, which stabilizes the transition state of the reaction. fhsu.edu This suggests that this compound would also undergo similar reactions more readily than its unsubstituted counterpart.

| Parameter | Value for DEA Oxidation researchgate.net |

| Activation Energy (Ea) | 13.2 kcal mol⁻¹ |

| Frequency Factor (A) | 5.89 × 10⁹ dm³ mol⁻¹ s⁻¹ |

| Enthalpy of Activation (ΔH#) | 12.6 kcal mol⁻¹ |

| Entropy of Activation (ΔS#) | -16.2 cal mol⁻¹ K⁻¹ |

| Gibbs Free Energy of Activation (ΔG#) | 17.6 kcal mol⁻¹ |

These values for N,N-diethylaniline provide a reasonable estimate for the energetic landscape of similar oxidation reactions involving this compound, although the iodo-substituent would introduce modifications.

Structural Reactivity Relationships in Transformations of this compound

The reactivity of this compound is governed by the electronic and steric effects of its substituents: the N,N-diethylamino group and the iodine atom. These relationships can often be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). wikipedia.orgpharmacy180.comlibretexts.org

Electronic Effects:

N,N-Diethylamino Group : This is a strong electron-donating group (EDG) due to the resonance effect of the nitrogen lone pair with the aromatic ring. This increases the electron density on the ring, particularly at the ortho and para positions. As a result, it strongly activates the ring towards electrophilic aromatic substitution and facilitates oxidative and photoinduced electron transfer. In Hammett plots, such activating groups correspond to negative σ values, and reactions that are accelerated by them have a negative reaction constant (ρ). acs.orgnih.govacs.org

The interplay of these two groups dictates the molecule's reactivity. The powerful electron-donating nature of the diethylamino group generally dominates, making the molecule highly reactive in oxidation and electrophilic addition reactions. chemistrysteps.com For instance, in reactions where a positive charge develops in the transition state (e.g., electrophilic attack), the diethylamino group provides significant stabilization, leading to faster reaction rates compared to unsubstituted aniline or iodoaniline. acs.orgacs.org The reaction constant (ρ) in a Hammett plot for such a reaction would be negative, indicating that electron-donating groups accelerate the rate. researchgate.net

Conversely, for nucleophilic aromatic substitution (which is generally disfavored due to the electron-rich nature of the ring), the presence of the electron-donating diethylamino group would retard the reaction.

Future Research Directions and Emerging Applications of N,n Diethyl 4 Iodoaniline

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of N,N-Diethyl-4-iodoaniline is geared towards aligning with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of environmentally benign substances. ijnc.irnih.gov This shift is crucial for transforming chemical manufacturing into a more sustainable practice. unibo.it Key research areas include the adoption of greener solvents, energy-efficient reaction methods, and innovative process optimization.

Current research emphasizes replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents. nih.gov Performing reactions in an aqueous medium not only reduces environmental impact but can also enhance reaction rates and yields in certain cases. nih.gov Furthermore, energy consumption can be significantly minimized by moving away from conventional heating methods. mlsu.ac.in Techniques such as microwave-assisted synthesis offer rapid and uniform heating, often leading to shorter reaction times and cleaner product formation. ijnc.ir Another critical aspect is process intensification, which involves designing synthetic routes that are more efficient and generate less waste. This can include developing one-pot syntheses to reduce the number of intermediate separation and purification steps, thereby saving resources and minimizing waste. nih.gov

Table 1: Sustainable Synthetic Approaches for Chemical Manufacturing

| Methodology | Principle | Potential Advantage for this compound Synthesis |

|---|---|---|

| Aqueous Phase Synthesis | Use of safe solvents | Reduces reliance on hazardous organic solvents, potentially simplifying workup procedures. |

| Microwave-Assisted Synthesis | Enhance energy efficiency | Drastically reduces reaction times and energy consumption compared to conventional heating. ijnc.ir |

| Catalytic Approaches | Use of catalysts over stoichiometric reagents | Increases reaction selectivity and efficiency, minimizing byproduct formation. mlsu.ac.in |

| Process Intensification (e.g., One-Pot Reactions) | Waste prevention | Minimizes derivatization steps and reduces the generation of waste streams. nih.gov |

Exploration of this compound in Advanced Catalytic Systems

The distinct electronic and steric properties of this compound make it a promising candidate for roles in advanced catalytic systems. The presence of both a nucleophilic amine and a reactive carbon-iodine bond allows for its use as a precursor to complex ligands or as a key substrate in catalytic reactions.

Future research will likely explore the use of this compound in the synthesis of novel ligands for organometallic catalysts. researchgate.net The diethylamino group can be functionalized to create multidentate ligands capable of coordinating with various transition metals. These custom-designed catalysts could exhibit enhanced activity, selectivity, and stability in a range of organic transformations, including important carbon-carbon and carbon-heteroatom bond-forming reactions.

Moreover, the carbon-iodine bond in this compound is an ideal handle for participating in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in synthesizing complex organic molecules for pharmaceuticals, agrochemicals, and materials science. Research into new catalytic systems that can efficiently activate the C-I bond in this substrate under mild and sustainable conditions, for instance in aqueous media, is an active area of investigation.

Table 2: Potential Catalytic Applications Involving this compound

| Catalytic Application | Role of this compound | Potential Outcome |

|---|---|---|

| Ligand Synthesis | Precursor to phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands | Development of novel catalysts with tailored electronic and steric properties for enhanced reaction control. |

| Cross-Coupling Reactions | Aryl halide substrate | Efficient synthesis of complex substituted anilines, which are valuable intermediates in medicinal chemistry and materials science. |

| C-N Bond Formation | Amine source or substrate | Creation of more complex amine-containing structures and heterocyclic compounds. |

| Photoredox Catalysis | Substrate or photosensitizer precursor | Enabling novel, light-driven organic transformations under mild conditions. |

Innovative Applications in Smart Materials and Advanced Sensing Technologies

"Smart materials" are materials that respond to external stimuli, and this compound serves as a valuable scaffold for creating such advanced materials. nih.gov Its aromatic structure can be integrated into polymer backbones to form conductive polymers, which are essential components in flexible electronics, sensors, and biomedical devices. researchgate.netresearchgate.net The ability to modify the diethylamino and iodo groups allows for fine-tuning of the material's electronic properties, solubility, and responsiveness.

In the field of sensing technology, derivatives of this compound are being explored for the development of chemical sensors and imaging agents. mdpi.com The inherent fluorescence of the aniline (B41778) core can be modulated by attaching specific receptor units. This creates a system where the fluorescence signal changes upon binding to a target analyte, enabling the detection of ions, molecules, or changes in the local environment (e.g., pH). The heavy iodine atom can also be exploited in applications such as X-ray contrast agents or as a site for introducing radiolabels for medical imaging.

Table 3: Emerging Applications in Smart Materials and Sensing

| Application Area | Function of this compound Derivative | Example |

|---|---|---|

| Conductive Polymers | Monomer unit | Synthesis of polyanilines with tailored conductivity and processability for flexible displays or antistatic coatings. researchgate.net |

| Chemosensors | Fluorophore core | Development of fluorescent probes for detecting metal ions or biological molecules in environmental or medical diagnostics. mdpi.com |

| Medical Imaging | Precursor to imaging agents | The iodine atom can be used as a contrast agent or for radiolabeling in diagnostic procedures. |

| Stimuli-Responsive Gels | Cross-linking or functional component | Creation of hydrogels that change volume or release encapsulated substances in response to pH, light, or temperature. |

Interdisciplinary Research Integrating this compound Chemistry

The future potential of this compound will be realized through collaborations that span multiple scientific disciplines. The synthesis of novel derivatives of this compound is not an end in itself but a starting point for innovation in diverse fields.

In medicinal chemistry and pharmacology , this compound can serve as a key intermediate for the synthesis of biologically active compounds. Its structure is a component of various molecular scaffolds that could be investigated for anticancer, antimicrobial, or neuroactive properties.

In materials science and engineering , chemists will collaborate with engineers to integrate this compound-based polymers into functional devices. This includes developing biocompatible conductive polymers for tissue engineering scaffolds that can be electrically stimulated, or creating new materials for organic light-emitting diodes (OLEDs) and solar cells. nih.gov

Furthermore, in environmental science , the development of sensors derived from this compound could lead to new tools for monitoring pollutants or tracking environmental changes. This interdisciplinary approach, which combines synthetic chemistry with biology, physics, and engineering, is essential for unlocking the full potential of this versatile chemical compound.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-Diethyl-4-iodoaniline, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via iodination of N,N-diethylaniline using oxidizing agents. For example, a reported procedure employs 2-iodosobenzoate as an oxidizing agent at pH 6.4, with N,N-dimethylaniline as an iodine scavenger to minimize side reactions . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. Monitoring via GC-MS ensures iodide incorporation and purity. Yield improvements (e.g., 65–71% in coupling reactions) are achieved using trialkoxysilanes under palladium catalysis .

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

- Methodological Answer : Key characterization includes 1H NMR (δ 1.31 ppm, t, 6H; δ 3.34 ppm, q, 4H; δ 6.49–7.46 ppm, aromatic protons) and 13C NMR (δ 12.40, 44.46, 77.69 ppm for ethyl and iodinated carbons) in CDCl3 . GC/MS analysis (retention time: ~16.6 min) and HRMS validate molecular weight and purity. Cross-referencing spectral data with literature (e.g., δ 114.33 ppm for aromatic carbons ) ensures consistency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported NMR data for this compound across studies?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 114.33 ppm vs. δ 112.9–115.1 ppm for aromatic carbons ) may arise from solvent effects or impurities. Researchers should:

- Compare data under identical conditions (solvent, concentration).

- Use deuterated solvents and internal standards (e.g., TMS).

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Replicate synthesis to isolate pure product and rule out byproducts .

Q. How can this compound be utilized in cross-coupling reactions, and what mechanistic insights govern these transformations?

- Methodological Answer : The compound serves as an aryl iodide precursor in Suzuki-Miyaura couplings. For example, reacting with triethoxy(phenyl)silane under Pd catalysis yields biphenyl amines (65–71% yield ). Key factors:

- Catalyst selection : Pd(PPh3)4 or Pd(OAc)2 with ligands.

- Solvent/base optimization : Use toluene/EtOH with K2CO3.

- Mechanistic analysis : Oxidative addition of Pd(0) to the C–I bond, followed by transmetallation and reductive elimination. Monitoring via TLC and isolating intermediates (e.g., boronic esters) clarifies reaction pathways .

Q. What are the challenges in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer : Common impurities include deiodinated byproducts (e.g., N,N-diethylaniline) and oxidative derivatives. Strategies:

- HPLC-MS : Use C18 columns with acetonitrile/water gradients.

- SPME-GC/MS : Detect volatile impurities via solid-phase microextraction .

- Calibration curves : Compare impurity peaks against spiked standards.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization .

Key Recommendations for Researchers

- Spectral Validation : Always cross-check NMR and MS data with multiple sources to account for experimental variability.

- Reaction Optimization : Screen catalysts (Pd vs. Ni) and bases (K2CO3 vs. Cs2CO3) to enhance yields.

- Contamination Control : Store the compound under inert atmospheres (Ar/N2) to prevent iodine loss or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。